molecular formula C21H29N5O2 B8452222 SUN13837

SUN13837

Cat. No.: B8452222
M. Wt: 383.5 g/mol
InChI Key: UFFJZHVXSNLCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SUN13837 is a synthetic organic compound It features a pyrimidine ring substituted with amino and methyl groups, linked to a piperidine ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SUN13837 typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Substitution Reactions: Amino and methyl groups are introduced to the pyrimidine ring via substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through cyclization reactions.

    Linkage Formation: The pyrimidine and piperidine rings are linked via an acetamide bond, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.

    Substitution: The compound can participate in substitution reactions, especially at the amino and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, possibly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-phenylpiperidine-4-yl)-N-methylacetamide: Contains a phenyl group instead of a benzyl group.

Uniqueness

The uniqueness of SUN13837 lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide

InChI

InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3

InChI Key

UFFJZHVXSNLCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 30 (calculated assuming that Compound 9 in the previous process was 74.74 g and the yield of amidation was 80%) was dissolved in chloroform (140 mL). The solution was added to a 6N aqueous HCl solution (530 mL) at room temperature (20 to 30° C.). The equipment used to add compound 30 was thoroughly washed with chloroform (240 mL) and was then stirred at room temperature (20 to 30° C.) for 2.5 hours. After the chloroform layer was separated, chloroform (300 mL) was added to the aqueous layer. While ice (740.7 g in total) was added as necessary, a 4N aqueous sodium hydroxide solution (805 mL) was added portionwise. An additional amount of 4N aqueous sodium hydroxide solution (25 mL to adjust the pH of the aqueous layer to 8.5) was added, followed by the addition of chloroform (80 mL), and separation was performed. After the chloroform layer was separated, chloroform (200 mL) was added to the aqueous layer and separation was performed again. The chloroform layer collected in the two extraction processes was dried over magnesium sulfate and suction-filtered. The filtrate was then evaporated under reduced pressure to give 100.15 g (103.9% yield, in 2 steps) of the crude desired product as a pale yellow solid.
Name
Compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
530 mL
Type
reactant
Reaction Step Three
[Compound]
Name
compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five
Yield
103.9%

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